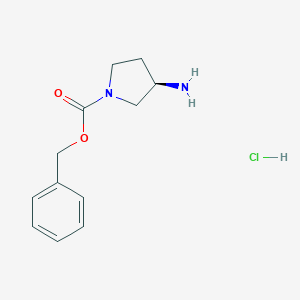

(R)-1-Cbz-3-Aminopyrrolidine hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

benzyl (3R)-3-aminopyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQVBYGRFHOBNO-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Stereochemical Control of R 1 Cbz 3 Aminopyrrolidine Hydrochloride

Chiral Pool Approaches for (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride Synthesis

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure natural products—such as amino acids, carbohydrates, and terpenes—that can be used as starting materials for the synthesis of complex chiral molecules. This approach is highly efficient as it avoids the need for asymmetric synthesis or chiral resolution steps, directly transferring the stereochemistry of the starting material to the target molecule.

Derivation from D-Aspartic Acid as a Starting Material

D-Aspartic acid is an ideal chiral precursor for the synthesis of (R)-3-aminopyrrolidine derivatives. Its carbon backbone and defined stereocenter at the C2 position provide the necessary framework for constructing the target pyrrolidine (B122466) ring with the desired (R) configuration at the C3 position. The synthetic pathway involves a multi-step sequence, beginning with the protection of the amino group, followed by modification of the two carboxylic acid functionalities, reduction, cyclization, and final functional group manipulations.

Amino Protection Strategies

The first step in the synthetic sequence is the protection of the primary amine of D-Aspartic acid to prevent its interference in subsequent reactions. The benzyloxycarbonyl (Cbz or Z) group is a commonly employed protecting group for this purpose due to its stability under a range of reaction conditions and its facile removal via catalytic hydrogenation. The protection is typically achieved by reacting D-Aspartic acid with benzyl (B1604629) chloroformate (Cbz-Cl) in an aqueous alkaline solution. google.comgoogle.com The base, often sodium hydroxide, deprotonates the amino and carboxylic acid groups, allowing the resulting amine to act as a nucleophile, attacking the benzyl chloroformate. prepchem.com Maintaining the pH and temperature is crucial for achieving high yields and minimizing side products. google.comgoogle.com

Esterification Protocols

With the amino group protected, the next step involves the esterification of both carboxylic acid groups of N-Cbz-D-Aspartic acid. This transformation enhances the solubility of the compound in organic solvents and activates the carboxyl groups for the subsequent reduction step. A common method for this diesterification is to treat the N-protected amino acid with an alcohol, such as methanol (B129727), in the presence of an acid catalyst or a dehydrating agent. For instance, using methanol with thionyl chloride (SOCl₂) is an effective protocol. jchps.com The thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ, which protonates the carboxylic acids, facilitating nucleophilic attack by methanol.

Reduction Methodologies

The reduction of the dimethyl ester to a diol is a critical step that forms the 1,4-butanediol (B3395766) backbone necessary for cyclization into the five-membered pyrrolidine ring. This transformation is typically accomplished using powerful reducing agents capable of converting esters to primary alcohols. Lithium borohydride (B1222165) (LiBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. The reaction is carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to yield (R)-benzyl (1,4-dihydroxybutan-2-yl)carbamate. Careful control of the reaction temperature, typically starting at 0 °C and slowly warming to room temperature, is necessary to ensure a complete and clean reduction.

Cyclization Procedures

The formation of the pyrrolidine ring from the acyclic amino diol is achieved through an intramolecular cyclization. This process does not occur directly and requires the conversion of the two primary hydroxyl groups into good leaving groups. A standard method involves transforming the diol into a dimesylate by reacting it with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (TEA) or pyridine.

Once the dimesylate is formed, the Cbz-protected nitrogen acts as an internal nucleophile. Gentle heating in the presence of a base, such as potassium carbonate, facilitates an intramolecular Sₙ2 reaction. The nitrogen attacks one of the carbons bearing a mesylate group, displacing it to form the five-membered ring and yielding (R)-1-Cbz-3-mesyloxypyrrolidine. This intermediate is then primed for the introduction of the amino group at the 3-position. While direct cyclization is one pathway, a more controlled route to the 3-amino derivative involves first forming (R)-1-Cbz-3-hydroxypyrrolidine, activating the hydroxyl, and then displacing it. For simplicity, the direct cyclization to the 3-substituted pyrrolidine is often targeted.

3-Site Amino Protecting Group Removal

The final key transformation involves the introduction of the amino group at the C3 position and its subsequent deprotection to yield the target molecule. A robust and reliable method for this is the Gabriel synthesis. byjus.com This process begins with the nucleophilic displacement of the mesylate or other suitable leaving group on the pyrrolidine ring by potassium phthalimide (B116566). masterorganicchemistry.com This Sₙ2 reaction proceeds with inversion of configuration, although in this specific synthetic design, the stereochemistry is controlled from the start.

The resulting N-substituted phthalimide serves as a protected primary amine. The final step, and the one referred to by the heading, is the removal of the phthalimide protecting group. This is most effectively achieved by hydrazinolysis, which involves treating the N-alkyl phthalimide intermediate with hydrazine (B178648) (N₂H₄). libretexts.org The hydrazine attacks the carbonyl centers of the phthalimide, leading to the formation of a stable cyclic phthalhydrazide (B32825) and liberating the desired free primary amine, (R)-1-Cbz-3-aminopyrrolidine. libretexts.orgorganic-chemistry.org To obtain the final hydrochloride salt, the free amine is treated with hydrochloric acid in a suitable solvent like diethyl ether or ethanol, which facilitates its precipitation as a stable, crystalline solid.

Asymmetric Synthesis and Resolution Techniques

Diastereomeric Salt Formation with Chiral Acids (e.g., Tartaric Acid Hydrates)

Biocatalytic Approaches for Enantioselective Synthesis

Biocatalysis has emerged as a powerful and green alternative to classical resolution, offering high selectivity and mild reaction conditions. illinois.edu Enzymes, particularly transaminases, are highly effective in synthesizing chiral amines with exceptional enantiomeric purity.

Omega-transaminases (ω-TAs) are enzymes that catalyze the transfer of an amino group from an amino donor (like isopropylamine (B41738) or L-alanine) to a ketone substrate. mdpi.com This transformation can be used in two primary ways to produce (R)-1-Cbz-3-aminopyrrolidine:

Asymmetric Synthesis: An (R)-selective ω-transaminase can directly convert a prochiral ketone, 1-Cbz-pyrrolidin-3-one, into the desired (R)-amine. This method is highly efficient as it theoretically allows for a 100% yield of the target enantiomer. nih.gov

Kinetic Resolution: A highly selective (S)-ω-transaminase is used to react with a racemic mixture of (R/S)-1-Cbz-3-aminopyrrolidine. The enzyme will selectively convert the (S)-enantiomer into the corresponding ketone, leaving the unreacted (R)-enantiomer behind in high enantiomeric purity. While the maximum yield for this approach is 50%, it has been shown to be highly effective. Research has demonstrated that the kinetic resolution of 1-N-Cbz-protected 3-aminopyrrolidine (B1265635) using an ω-transaminase proceeds with excellent enantioselectivity. researchgate.net

The use of the Cbz protecting group is advantageous in these biocatalytic reactions, as it has been shown to increase both the reaction rate and the enantioselectivity compared to the unprotected substrate. researchgate.net

Biocatalytic methods are renowned for their ability to deliver products with exceptionally high enantiomeric purity and good yields. The industrial synthesis of the drug Sitagliptin, which utilizes an engineered (R)-selective ω-transaminase, famously achieves an enantiomeric excess of over 99.95% with a 92% yield. illinois.edumdpi.com

Specific research into the biocatalytic resolution and synthesis of protected aminopyrrolidines and related heterocycles has shown similarly impressive results.

Table 2: Performance of ω-Transaminases in the Synthesis of Chiral Amines

| Substrate/Process | Enzyme Type | Enantiomeric Excess (e.e.) | Yield/Conversion |

|---|---|---|---|

| Kinetic Resolution of (R/S)-1-Cbz-3-aminopyrrolidine | ω-Transaminase | > 99% | ~50% Conversion |

| Asymmetric Synthesis of (R)-1-Boc-3-aminopiperidine | (R)-selective ω-Transaminase | 98% | 98% Isolated Yield |

These results underscore the power of biocatalysis, particularly through enzyme engineering and directed evolution, to create highly efficient and selective catalysts for the production of valuable chiral building blocks like this compound. nih.govuni-greifswald.de

Protective Group Strategies in this compound Synthesis

The strategic use of protecting groups is fundamental in the multi-step synthesis of complex molecules like this compound. These groups temporarily mask reactive functional groups to prevent unwanted side reactions, allowing for chemical transformations to be carried out selectively at other positions of the molecule.

The carboxybenzyl (Cbz) group plays a crucial role in the synthesis of this compound by protecting the secondary amine of the pyrrolidine ring. This protection is essential for controlling the regioselectivity of subsequent reactions. The Cbz group is introduced by reacting the pyrrolidine with benzyl chloroformate under basic conditions. This transforms the nucleophilic secondary amine into a less reactive carbamate, thus preventing it from interfering with reactions intended for other parts of the molecule.

The stability of the Cbz group under a variety of reaction conditions makes it a robust choice for multi-step syntheses. chemimpex.com It is generally stable to acidic and basic conditions, allowing for a wide range of subsequent chemical modifications to be performed on the molecule without affecting the protected amine.

| Reagent | Conditions | Purpose |

|---|---|---|

| Benzyl Chloroformate (Cbz-Cl) | Basic (e.g., NaHCO₃, Et₃N) | Protection of the secondary amine |

A key advantage of the Cbz protecting group is the availability of mild and selective methods for its removal. The most common and efficient method for the deprotection of the Cbz group is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. The process is highly selective and yields the deprotected amine along with toluene (B28343) and carbon dioxide as byproducts, which are easily removed.

Alternative deprotection methods include the use of strong acids such as HBr in acetic acid, or transfer hydrogenation, which utilizes a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst. The choice of deprotection method depends on the compatibility with other functional groups present in the molecule. For instance, catalytic hydrogenation is preferred when the molecule contains acid-sensitive groups.

| Method | Reagents | Conditions | Byproducts |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Atmospheric or elevated pressure | Toluene, CO₂ |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Mild heating | Toluene, CO₂, NH₃ |

| Acidolysis | HBr in Acetic Acid | Room temperature | Benzyl bromide, CO₂ |

Process Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful process optimization to ensure safety, efficiency, cost-effectiveness, and minimal environmental impact.

Maintaining the stereochemical purity of the chiral center at the C3 position of the pyrrolidine ring is paramount. Harsh reaction conditions, such as high temperatures or strong bases, can lead to racemization, diminishing the enantiomeric excess and compromising the biological activity of the final pharmaceutical product.

The use of catalytic asymmetric synthesis methods is a key strategy to ensure high enantioselectivity. nih.gov For instance, employing chiral catalysts in the key bond-forming steps can direct the reaction towards the desired (R)-enantiomer. Furthermore, enzymatic resolutions, which utilize enzymes to selectively react with one enantiomer of a racemic mixture, offer a highly specific and mild approach to obtaining the desired chiral amine. nih.gov Biocatalysis, in general, provides an environmentally friendly alternative to traditional chemical methods, often proceeding under mild, aqueous conditions. nih.gov

Minimizing waste is a critical aspect of green chemistry and is economically advantageous in large-scale production. Strategies for reducing resource waste in the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Catalyst Recycling: Utilizing heterogeneous catalysts that can be easily recovered and reused, reducing the consumption of expensive and often toxic heavy metals. rsc.org

Solvent Minimization and Selection: Employing greener solvents, reducing the total volume of solvents used, and exploring solvent-free reaction conditions where possible. rsc.org

Flow Chemistry: Implementing continuous flow processes can lead to improved reaction control, higher yields, and reduced waste generation compared to traditional batch processing.

The choice of reagents and solvents has a significant impact on the environmental profile of the synthesis. For example, replacing hazardous reagents with safer alternatives and using biodegradable solvents can significantly reduce the environmental burden. The development of biocatalytic routes not only helps in preserving chiral integrity but also aligns with the principles of green chemistry by utilizing renewable resources and operating under mild conditions. researchgate.net The pharmaceutical industry is increasingly adopting such green practices to ensure the sustainability of its manufacturing processes. researchgate.net

Applications of R 1 Cbz 3 Aminopyrrolidine Hydrochloride As a Chiral Building Block in Advanced Organic Synthesis

Role in Pharmaceutical Development and Drug Discovery

The inherent chirality and structural features of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride make it a crucial component in the drug discovery and development pipeline. As a chiral building block, it provides a pre-defined stereocenter, which is essential for the biological activity of many pharmaceutical compounds. chemimpex.comnih.govnih.gov Its pyrrolidine (B122466) ring is a common scaffold found in numerous biologically active molecules, and the protected amine functionality allows for sequential and controlled chemical modifications. chemimpex.com This facilitates the creation of complex molecular architectures designed to interact with specific biological targets, ultimately aiming to improve the efficacy and selectivity of potential drug candidates. chemimpex.com

This compound serves as a key intermediate in the synthesis of a wide array of biologically active molecules and potential drug candidates. chemimpex.com Its structure is particularly suited for incorporation into novel therapeutics, including peptide-based drugs and other complex organic compounds. chemimpex.com

The pyrrolidine scaffold is a significant feature in many compounds that act on the central nervous system. Consequently, this compound is frequently used as a starting material in the synthesis of pharmaceutical agents targeting neurological disorders. chemimpex.com Researchers utilize this compound to explore new therapeutic pathways and develop molecules that can modulate neurotransmitter systems. chemimpex.com The synthesis of multi-target inhibitors for neurodegenerative disorders often involves chiral amine scaffolds, highlighting the importance of building blocks like this compound in this area of research. mdpi.com

This chiral building block is an essential intermediate in the development of novel therapeutics due to its unique structure, which allows for the introduction of key amine functionalities. chemimpex.com Its application is prominent in the synthesis of enzyme inhibitors, a major class of modern pharmaceuticals. Two significant examples include Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Janus Kinase (JAK) inhibitors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: DPP-4 inhibitors, known as "gliptins," are a class of oral antihyperglycemic agents for treating type 2 diabetes. oatext.comnih.gov They function by preventing the degradation of incretin (B1656795) hormones, which helps regulate blood sugar. nih.gov The design and synthesis of novel DPP-4 inhibitors often incorporate chiral amine moieties, such as the aminopyrrolidine structure, to achieve potent and selective inhibition of the enzyme. oatext.comdiva-portal.org

Janus Kinase (JAK) Inhibitors: JAK inhibitors are used to treat autoimmune diseases like rheumatoid arthritis and ulcerative colitis. researchgate.netmdpi.com They work by blocking the signaling pathways of cytokines involved in inflammation. nih.gov The synthesis of specific JAK inhibitors, such as Tofacitinib, involves the creation of a complex chiral piperidine (B6355638) core. researchgate.netunl.pt this compound serves as a valuable building block for synthesizing analogous pyrrolidine-based scaffolds aimed at discovering new and selective JAK inhibitors. researchgate.net

Table 1: Therapeutic Targets and Drug Classes Associated with this compound Scaffolds

| Therapeutic Target | Drug Class | Indication |

|---|---|---|

| Dipeptidyl Peptidase-4 (DPP-4) | DPP-4 Inhibitors (Gliptins) | Type 2 Diabetes Mellitus |

| Janus Kinases (JAK1, JAK3) | JAK Inhibitors | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis |

An Active Pharmaceutical Ingredient (API) is the component of a drug that produces its intended health effect. This compound functions as a key precursor in the multi-step synthesis of various APIs. researchgate.net For example, the synthesis of the JAK inhibitor Tofacitinib, an approved API, requires the construction of a specific (3R,4R)-substituted piperidine intermediate. researchgate.netresearchgate.net The development of efficient, asymmetric syntheses for such chiral amine cores is a critical challenge in pharmaceutical manufacturing. derpharmachemica.com Chiral pyrrolidine and piperidine building blocks are fundamental to these synthetic routes, establishing the required stereochemistry early in the process to ensure the final API is enantiomerically pure. researchgate.netunl.pt

In asymmetric synthesis, the primary goal is to produce a single enantiomer of a chiral molecule. This compound functions effectively as a chiral building block, a concept closely related to a chiral auxiliary. chemimpex.comnih.gov By incorporating this compound into a synthetic route, its inherent (R)-configuration is transferred to the subsequent molecules, directing the stereochemical outcome of the reactions. This strategy is crucial for the production of enantiomerically pure drugs, as different enantiomers of a drug can have vastly different biological activities. chemimpex.comnih.gov

The stereochemistry of a drug molecule is critical for its efficacy and selectivity. nih.gov A drug's three-dimensional shape determines how it binds to its target receptor or enzyme. By using an enantiomerically pure building block like this compound, chemists can ensure the final drug candidate has the correct spatial arrangement of atoms for optimal interaction with its biological target. chemimpex.com This precise fit can lead to higher potency (efficacy) and reduced binding to off-target sites, which improves the drug's selectivity and can result in a better safety profile. chemimpex.com The ability to create compounds with specific stereochemistry is therefore a cornerstone of modern drug design and development. nih.gov

Table 2: Chemical Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Tofacitinib |

| Dipeptidyl Peptidase-4 (DPP-4) |

Peptide Synthesis and Peptidomimetics

This compound is a valuable component in the field of peptide chemistry. chemimpex.comchemimpex.com It is used to synthesize peptidomimetics, which are compounds that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties, such as enhanced stability and oral bioavailability. The rigid pyrrolidine scaffold introduces conformational constraints into a peptide backbone, a common strategy for improving bioactivity.

This compound serves as a precursor for a wide range of peptide analogs. chemimpex.com By incorporating the (R)-3-aminopyrrolidine moiety into a peptide sequence, medicinal chemists can create novel structures with therapeutic potential. The pyrrolidine ring system restricts the conformational flexibility of the peptide backbone, which can lock the molecule into a bioactive conformation. This pre-organization often leads to increased binding affinity and selectivity for the target receptor or enzyme.

In multi-step peptide synthesis, orthogonal protecting group strategies are essential for the controlled elongation of the peptide chain. While the title compound features a carboxybenzyl (Cbz) protecting group, its free primary amine can be subsequently protected with a tert-butyloxycarbonyl (Boc) group. This creates a derivative with two distinct protecting groups that can be removed under different conditions.

The Boc group is labile in acidic conditions (e.g., trifluoroacetic acid), whereas the Cbz group is typically removed via catalytic hydrogenolysis. This orthogonality allows for the selective deprotection of the Boc-protected amine to enable peptide chain elongation at that position, while the Cbz group on the pyrrolidine nitrogen remains intact. This level of control is critical for the systematic construction of complex peptide analogs and peptidomimetics.

Table 2: Strategies for Enhancing Peptide Properties

| Modification Strategy | Effect on Peptide Therapeutic |

| Incorporation of Unnatural Scaffolds | Increases resistance to enzymatic degradation, enhancing metabolic stability. mdpi.comnih.gov |

| Cyclization/Conformational Constraint | Improves binding affinity and selectivity by reducing conformational flexibility. mdpi.comnih.gov |

| N-methylation / Side Chain Modification | Can improve stability and cell permeability. nih.gov |

| Use of D-amino acids | Reduces susceptibility to proteases. nih.gov |

Intermediate in the Synthesis of Specific Drug Classes

The unique structure of this compound makes it an essential intermediate in the synthesis of various classes of pharmaceuticals. chemimpex.com Its defined stereochemistry is transferred to the final product, ensuring the desired biological activity.

This compound is a key building block in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes. mdpi.com The DPP-4 enzyme is responsible for the rapid degradation of incretin hormones, which play a crucial role in regulating insulin (B600854) secretion. mdpi.comnih.gov

The (R)-aminopyrrolidine moiety is a common structural feature in many potent DPP-4 inhibitors. The primary amine of the building block is crucial for interacting with the active site of the DPP-4 enzyme, mimicking the N-terminal portion of its natural peptide substrates. The stereochemistry at the 3-position of the pyrrolidine ring is often critical for achieving high potency and selectivity. While specific synthesis routes for all "gliptins" vary, the use of chiral aminopyrrolidine or aminopiperidine intermediates is a recurring theme in the development of this important class of drugs.

Potential Scaffold for Kinase Inhibitors (e.g., Abl and PI3K dual inhibitors)

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The pyrrolidine scaffold is a common feature in the design of these inhibitors due to its ability to present substituents in a well-defined three-dimensional orientation, facilitating precise interactions with the kinase active site.

Research into novel kinase inhibitors has explored the use of aminopyrrolidine scaffolds. A notable study focused on the synthesis of (S)-3-aminopyrrolidine derivatives as dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and phosphoinositide 3-kinase (PI3K). mdpi.com This research provides strong evidence for the potential of the pyrrolidine core in this therapeutic area. Although this study utilized the (S)-enantiomer, it highlights the value of the 3-aminopyrrolidine (B1265635) scaffold in designing dual-target inhibitors. The specific stereochemistry of the (R)-enantiomer could offer a different binding profile and selectivity, making it a valuable candidate for similar inhibitor design.

| Target Kinases | Scaffold Investigated | Key Findings |

| Abl and PI3K | (S)-3-aminopyrrolidine | Identified a series of compounds with promising cytotoxicity against a chronic myeloid leukemia (CML) cell line and moderate inhibition of both Abl and PI3K kinases. mdpi.com |

Modulators of Chemokine Receptors (e.g., CCR2 and/or CCR5)

Chemokine receptors, such as CCR2 and CCR5, are G protein-coupled receptors that play a critical role in inflammatory and immune responses. Modulators of these receptors have therapeutic potential in a variety of diseases, including autoimmune disorders, HIV/AIDS, and certain cancers. The pyrrolidine ring is a key structural element in many chemokine receptor antagonists.

Scientific literature demonstrates the synthesis and evaluation of 3-aminopyrrolidine derivatives as potent antagonists of the human chemokine receptor 2 (CCR2). rsc.org These studies have shown that incorporating heteroatomic carbocycle moieties onto the 3-aminopyrrolidine scaffold can lead to highly potent antagonists. While these studies may not specifically use the Cbz-protected hydrochloride salt, they establish the 3-aminopyrrolidine core as a critical pharmacophore for CCR2 antagonism. The (R)-configuration of the amino group is often crucial for achieving the desired biological activity and selectivity.

| Chemokine Receptor Target | Scaffold Investigated | Key Findings |

| CCR2 | 3-Aminopyrrolidine derivatives | Led to the discovery of highly potent hCCR2 antagonists. rsc.org |

| CCR5 | Pyrrolone derivatives | Identified high-affinity intracellular ligands, including selective and multitarget antagonists. |

Quinolone Antibacterial Drugs (e.g., Norfloxacin, Clinfloxacin)

Quinolone and fluoroquinolone antibiotics are a major class of synthetic antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV. The introduction of different substituents at the C-7 position of the quinolone nucleus significantly influences their spectrum of activity and pharmacokinetic properties. The 3-aminopyrrolidinyl moiety has been widely used at this position to enhance antibacterial potency, particularly against Gram-positive bacteria.

A master's thesis in organic chemistry details a study on the synthesis of fluoroquinolone derivatives by introducing various 3-aminopyrrolidines at the C-7 position. nih.gov The research involved converting N-Bn protected pyrrolidine blocks to N-Cbz protected intermediates, which were then further modified and coupled with the fluoroquinolone core. This work directly illustrates the application of Cbz-protected 3-aminopyrrolidine derivatives in the synthesis of new quinolone antibiotics. Although specific examples for Norfloxacin and Clinfloxacin were not detailed, the general synthetic strategy is highly relevant.

| Antibiotic Class | Modification Strategy | Key Intermediate Type |

| Fluoroquinolones | Introduction of 3-aminopyrrolidines at the C-7 position | N-Cbz-3-aminopyrrolidine derivatives nih.gov |

Applications Beyond Pharmaceuticals

The utility of this compound extends beyond the pharmaceutical realm into other areas of chemical synthesis, leveraging its properties as a chiral building block.

Agricultural Chemical Synthesis

Chirality plays a significant role in the efficacy and environmental impact of agrochemicals, such as herbicides, fungicides, and insecticides. The use of single-enantiomer agrochemicals can lead to higher potency, reduced application rates, and lower environmental toxicity. Chiral building blocks like this compound are valuable for the synthesis of these enantiomerically pure active ingredients. While specific, large-scale applications in commercial agrochemicals are not widely publicized, the principles of chiral synthesis that make this compound valuable in pharmaceuticals are equally applicable to the development of next-generation crop protection agents.

Fine Chemical Manufacturing

In the broader context of fine chemical manufacturing, this compound serves as a versatile intermediate. chemimpex.com Its protected amine and chiral center allow for its incorporation into a wide array of complex molecules through multi-step synthetic sequences. It can be used in the production of specialty chemicals, research chemicals, and as a component in the synthesis of ligands for asymmetric catalysis. The Cbz protecting group is stable under many reaction conditions but can be readily removed, providing a free amine for further functionalization. This combination of features makes it a useful tool for chemists in various sectors of the chemical industry. chemimpex.com

Material Science Applications (e.g., Drug Delivery Systems, Biocompatible Polymers)

This compound serves as a valuable chiral building block in the development of advanced materials with applications in the biomedical field. Its stereochemically defined structure and reactive amino group, once deprotected, allow for its incorporation into polymeric architectures, imparting specific functionalities and properties relevant to drug delivery systems and the creation of novel biocompatible polymers. Research in this area explores how the unique stereochemistry and chemical nature of the aminopyrrolidine moiety can be harnessed to create sophisticated materials for therapeutic and biomedical engineering purposes.

Drug Delivery Systems

The pyrrolidine ring system, a core feature of this compound, has been investigated for its potential in creating effective drug delivery vehicles, particularly for gene therapy. While direct studies employing this compound in this context are not extensively documented in publicly available research, the functionalization of polymers with similar pyrrolidine moieties provides significant insights into its potential. These systems leverage the cationic nature of the pyrrolidine nitrogen (at physiological pH) to electrostatically interact with and condense anionic genetic material, such as plasmid DNA (pDNA), into nanoparticles known as polyplexes. These polyplexes can protect the genetic payload from degradation and facilitate its entry into target cells.

A pertinent example is the study of polyvinylpyrrolidone (B124986) (PVP) functionalized with pyrrolidine groups for use as non-viral gene carriers. nih.gov In this research, pyrrolidine units were grafted onto a PVP backbone, a known biocompatible polymer. nih.gov The resulting cationic polymers were evaluated for their ability to complex with DNA and their efficiency in transfecting fibroblast 3T3 cells. nih.gov

The study revealed that the degree of pyrrolidine functionalization on the PVP backbone had a direct impact on both the cytotoxicity and the transfection efficiency of the resulting polyplexes. nih.gov While higher amounts of pyrrolidine led to a decrease in cell viability, systems with a moderate degree of functionalization showed significantly lower toxicity compared to the standard transfection agent, polyethyleneimine (PEI). nih.gov Specifically, polyplexes with 60% or less pyrrolidine content maintained nearly 100% cell viability. nih.gov Although the transfection efficiency of these pyrrolidine-based systems was lower than that of piperidine-functionalized analogues in the same study, these findings underscore the potential of the pyrrolidine scaffold in designing biocompatible gene delivery vectors. nih.gov

| Polymer System | Key Characteristics | Significant Findings |

|---|---|---|

| Polyvinylpyrrolidone functionalized with pyrrolidine groups (PVP-pyrrolidine) | Cationic polymer designed for DNA complexation. Biocompatible PVP backbone. | Successfully condensed DNA into polyplexes with particle sizes between 100-400 nm at N/P ratios of 4:1 and higher. |

| PVP-pyrrolidine with ≤ 60% pyrrolidine content | Lower degree of cationic functionalization. | Exhibited high cytocompatibility, with cell viability remaining at practically 100%. Showed significantly less toxicity than the PEI control. |

| PVP-pyrrolidine with > 60% pyrrolidine content | Higher degree of cationic functionalization. | Showed a decrease in cell viability compared to lower functionalization, but remained significantly less toxic than PEI at N/P ratios of 4:1 and higher. |

The chiral nature of this compound offers an additional dimension for the design of such delivery systems. The stereospecific orientation of the amino group could influence the helical structure of the resulting polymer, the efficiency of DNA condensation, and the interactions of the polyplexes with the cell membrane, potentially leading to enhanced cellular uptake and endosomal escape.

Biocompatible Polymers

The incorporation of this compound into the backbone of polymers is a promising strategy for the development of novel biocompatible materials. After removal of the Cbz protecting group, the resulting (R)-3-aminopyrrolidine can act as a chiral monomer in polymerization reactions. For instance, it can be used as a diamine component or a chain extender in the synthesis of polyurethanes. bohrium.comnih.gov

Polyurethanes are a versatile class of polymers known for their excellent mechanical properties and biocompatibility, making them suitable for a wide range of biomedical applications. bohrium.comnih.govmdpi.com The synthesis of polyurethanes involves the reaction of a diisocyanate with a polyol, often with the inclusion of a chain extender to modify the properties of the final material. bohrium.com By using deprotected this compound as a chain extender, a chiral pyrrolidine moiety can be introduced into the polymer backbone.

This approach could yield polyurethanes with several desirable features:

Enhanced Biocompatibility: The incorporation of a molecule related to natural amino acids (proline is a pyrrolidine-containing amino acid) could improve the interaction of the material with biological systems.

Controlled Degradability: The urethane (B1682113) and any additional ester or amide linkages within the polymer backbone could be susceptible to hydrolysis, leading to biodegradable materials. The specific structure of the pyrrolidine unit could influence the rate of this degradation.

Functionalizability: The secondary amine within the pyrrolidine ring in the polymer backbone could serve as a point for further chemical modification, allowing for the attachment of bioactive molecules, targeting ligands, or imaging agents.

Specific Mechanical Properties: The rigid, cyclic structure of the pyrrolidine unit could impact the polymer's mechanical properties, such as its tensile strength and elasticity, by influencing chain packing and intermolecular interactions.

Derivatization and Functionalization of R 1 Cbz 3 Aminopyrrolidine Hydrochloride

Reactions Involving the Amino Group

The primary amino group at the 3-position is a versatile nucleophile, readily participating in a variety of bond-forming reactions while the pyrrolidine (B122466) nitrogen remains protected by the benzyloxycarbonyl (Cbz) group.

Amidation Reactions

Amidation, the formation of an amide bond, is one of the most fundamental transformations involving the amino group of (R)-1-Cbz-3-aminopyrrolidine. This reaction is crucial for constructing larger molecules and is a cornerstone of medicinal chemistry. The primary amine can be acylated using various reagents, such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. These reactions typically proceed under standard conditions to yield the corresponding N-(1-(benzyloxycarbonyl)pyrrolidin-3-yl)amides.

The general approach involves reacting (R)-1-Cbz-3-aminopyrrolidine with an acylating agent, often in the presence of a non-nucleophilic base like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid byproduct. The choice of solvent is typically an inert one, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

Table 1: Examples of Amidation Reactions

| Acylating Agent | Product |

|---|---|

| Acetyl chloride | (R)-benzyl 3-acetamidopyrrolidine-1-carboxylate |

| Benzoyl chloride | (R)-benzyl 3-benzamidopyrrolidine-1-carboxylate |

Formation of Peptide Bonds

A specialized and highly significant form of amidation is the formation of peptide bonds. (R)-1-Cbz-3-aminopyrrolidine serves as a valuable scaffold in the synthesis of peptidomimetics and peptide-based therapeutics, where its pyrrolidine ring introduces conformational constraints that can enhance biological activity and stability. chemimpex.com

In peptide synthesis, the amino group of (R)-1-Cbz-3-aminopyrrolidine is coupled with the carboxyl group of an N-protected amino acid. This reaction requires the use of peptide coupling reagents to facilitate amide bond formation while minimizing side reactions and racemization. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). A recent development involves tandem one-pot deprotection and coupling reactions for peptide synthesis in aqueous media. researchgate.net

Table 2: Representative Peptide Coupling Reaction

| N-Protected Amino Acid | Coupling Reagents | Product |

|---|---|---|

| N-Boc-Glycine | EDC, HOBt | Benzyl (B1604629) (R)-3-(2-((tert-butoxycarbonyl)amino)acetamido)pyrrolidine-1-carboxylate |

Introduction of Diverse Functional Groups

Beyond simple amides, the 3-amino group is a handle for introducing a wide array of other functionalities, significantly expanding the molecular diversity achievable from this starting material.

Sulfonylation: The primary amine can react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form stable sulfonamides. This moiety is a key component in many therapeutic agents.

Reductive Amination: A powerful method for forming carbon-nitrogen bonds, reductive amination allows for the introduction of various alkyl groups onto the amino nitrogen. masterorganicchemistry.com The reaction involves the initial formation of an imine or enamine by reacting the amine with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary amine. libretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough not to reduce the starting carbonyl compound. masterorganicchemistry.com

Table 3: Examples of Functional Group Introduction

| Reagent(s) | Reaction Type | Product |

|---|---|---|

| p-Toluenesulfonyl chloride, Pyridine | Sulfonylation | (R)-benzyl 3-(4-methylphenylsulfonamido)pyrrolidine-1-carboxylate |

| Acetone, NaBH(OAc)3 | Reductive Amination | (R)-benzyl 3-(isopropylamino)pyrrolidine-1-carboxylate |

Reactions Involving the Pyrrolidine Nitrogen (after Cbz removal)

The second site for functionalization is the pyrrolidine ring nitrogen. To access this site, the protecting Cbz group must first be removed.

Cbz Deprotection: The benzyloxycarbonyl (Cbz) group is typically removed via catalytic hydrogenolysis. total-synthesis.com This method involves treating the Cbz-protected compound with hydrogen gas (H2) or a hydrogen source like ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C). researchgate.net The reaction is clean and efficient, yielding the free amine, toluene (B28343), and carbon dioxide as byproducts. total-synthesis.com Alternative methods, such as using strong acids or Lewis acids, are also available but less common. organic-chemistry.org

Table 4: Common Cbz Deprotection Conditions

| Reagents | Conditions | Product |

|---|---|---|

| H2, 10% Pd/C | Methanol (B129727), Room Temperature, 1 atm | (R)-pyrrolidin-3-amine |

| Ammonium formate, 10% Pd/C | Methanol, Reflux | (R)-pyrrolidin-3-amine |

Upon removal of the Cbz group, the resulting (R)-pyrrolidin-3-amine possesses two nucleophilic nitrogen atoms: a primary amine at the 3-position and a secondary amine within the ring. For selective functionalization of the pyrrolidine nitrogen, the primary amino group must first be protected with an orthogonal protecting group, such as a tert-butoxycarbonyl (Boc) group. The synthesis of benzyl (3R)-3-[(tert-butoxycarbonyl)amino]pyrrolidine-1-carboxylate is a known pathway to achieve this selectively protected intermediate. chemscene.com After Boc protection of the primary amine, the Cbz group is removed as described above, yielding tert-butyl (R)-pyrrolidin-3-ylcarbamate, which is now ready for selective derivatization at the pyrrolidine nitrogen.

Alkylation Reactions

The secondary amine of the pyrrolidine ring in the selectively protected intermediate can undergo N-alkylation. This is typically achieved by reaction with alkyl halides (e.g., alkyl iodides or bromides) in the presence of a base to scavenge the resulting hydrohalic acid. wikipedia.org Direct alkylation can sometimes lead to overalkylation, so alternative methods like reductive amination with aldehydes or ketones can also be employed for more controlled mono-alkylation. organic-chemistry.org

Acylation Reactions

Similarly, the pyrrolidine nitrogen can be acylated to introduce a wide range of substituents. This N-acylation is readily accomplished by reacting the Boc-protected (R)-pyrrolidin-3-amine with acyl chlorides, anhydrides, or by using standard peptide coupling conditions with carboxylic acids. researchgate.net This reaction is fundamental for creating a variety of amides, ureas, and carbamates, further diversifying the molecular scaffold.

Table 5: Derivatization of Pyrrolidine Nitrogen (Following a Protection/Deprotection Sequence)

| Starting Material | Reagent | Reaction Type | Final Product (after final deprotection) |

|---|---|---|---|

| tert-butyl (R)-pyrrolidin-3-ylcarbamate | Methyl iodide, K2CO3 | Alkylation | (R)-1-methylpyrrolidin-3-amine |

| tert-butyl (R)-pyrrolidin-3-ylcarbamate | Acetyl chloride, Et3N | Acylation | (R)-1-(1-acetylpyrrolidin-3-yl)amine |

Synthesis of Novel Analogs and Conjugates

The chiral scaffold of (R)-1-Cbz-3-aminopyrrolidine hydrochloride serves as a valuable starting point for the synthesis of a diverse range of molecules with tailored biological functions. Its inherent stereochemistry and bifunctional nature—possessing a protected secondary amine within the ring and a primary amine at the 3-position (after deprotection of the hydrochloride salt)—allow for precise, regioselective modifications. This enables researchers to develop novel analogs and conjugates designed for specific biological applications, from mapping molecular interactions to enhancing therapeutic potency.

Scaffold Modification for Enhanced Biological Activity

Systematic modification of the this compound scaffold has been a fruitful strategy in drug discovery for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. Structure-activity relationship (SAR) studies, which explore how chemical alterations to a core structure affect its biological activity, have led to the identification of highly potent molecules for various therapeutic targets.

CCR2 Receptor Antagonists

The C-C chemokine receptor 2 (CCR2) is a key target for inflammatory diseases. Researchers have extensively explored the 3-aminopyrrolidine (B1265635) scaffold to develop potent CCR2 antagonists. In one extensive SAR study, the (R)-3-aminopyrrolidine core was used to build a library of compounds, leading to the discovery of highly potent antagonists. nih.gov The study found that specific substitutions on both the ring nitrogen and the 3-amino group were critical for activity. This optimization effort led to the identification of a compound (Compound 71) with nanomolar potency in multiple functional assays. nih.gov The stereochemistry at the C3 position of the pyrrolidine ring is known to be crucial; in some compound series, the (R)-configuration leads to a nearly 100-fold increase in activity compared to its (S)-enantiomer, highlighting the importance of the chiral scaffold. biorxiv.org

| Assay Type | IC50 (nM) |

|---|---|

| CCR2b Binding | 3.2 |

| MCP-1-Induced Chemotaxis | 0.83 |

| Ca2+ Flux | 7.5 |

Data derived from SAR studies on (R)-3-aminopyrrolidine derivatives. nih.gov

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

The selective inhibition of neuronal nitric oxide synthase (nNOS) over its endothelial (eNOS) and inducible (iNOS) isoforms is a significant goal for treating neurodegenerative diseases. nih.govrsc.org The chiral pyrrolidine scaffold has been instrumental in developing potent and selective nNOS inhibitors. An efficient synthetic route starting from chiral precursors allows for versatile SAR studies on this scaffold. nih.govnih.gov

Research has shown that modifications, such as the introduction of fluorine atoms into side chains attached to the pyrrolidine core, can significantly influence binding and selectivity. For example, a monofluoro methylene (B1212753) derivative showed increased potency for nNOS compared to its non-fluorinated analog, a phenomenon attributed to the higher basicity of a key amino group in the molecule's side chain. nih.gov X-ray crystallography of these inhibitors bound to nNOS has provided critical insights into the molecular interactions that govern their potency and selectivity, guiding further design efforts. nih.govnih.gov

| Compound | Modification | nNOS Ki (nM) | eNOS Ki (nM) | Selectivity (eNOS/nNOS) |

|---|---|---|---|---|

| Inhibitor 1b | gem-difluorinated | 14 | 3000 | 214 |

| Inhibitor 8c | monofluoro | 8 | 620 | 78 |

Comparison of inhibitory constants (Ki) for fluorinated pyrrolidine derivatives against nNOS and eNOS. nih.gov

These examples underscore the power of using this compound as a foundational element in medicinal chemistry. Its defined stereochemistry and versatile functional groups allow for the rational design and synthesis of novel analogs with finely tuned biological activities.

Mechanistic Studies and Structure Activity Relationships of R 1 Cbz 3 Aminopyrrolidine Hydrochloride Derivatives

Mechanism of Action in Biological Systems

The versatility of the (R)-1-Cbz-3-aminopyrrolidine scaffold allows for its incorporation into a diverse range of molecules that can interact with various biological systems. These derivatives have been instrumental in the development of targeted therapies, primarily as antagonists for chemokine receptors and inhibitors of motor proteins.

Binding to Enzymes and Receptors

CCR2 Antagonists: A significant application of (R)-1-Cbz-3-aminopyrrolidine is in the synthesis of potent antagonists of the CC chemokine receptor 2 (CCR2). nih.gov These derivatives act as orthosteric antagonists, binding to the receptor and inducing a conformational change that prevents its activation by endogenous chemokines like monocyte chemoattractant protein-1 (MCP-1). nih.govnih.gov This antagonistic activity has been demonstrated through various binding and functional assays. For instance, structure-activity relationship (SAR) studies have led to the identification of CCR2b antagonists with high potency. nih.gov The stereochemistry at the 3-position of the pyrrolidine (B122466) ring is crucial for activity, with minute changes significantly impacting binding affinity. nih.gov

KIFC1 Inhibitors: (R)-1-Cbz-3-aminopyrrolidine hydrochloride is a key intermediate in the synthesis of AZ82, a small molecule inhibitor of the kinesin-like protein KIFC1. acs.orgmedchemexpress.com KIFC1, a motor protein, plays a crucial role in the clustering of centrosomes in cancer cells. AZ82 binds specifically to the KIFC1/microtubule (MT) binary complex. acs.org This binding is characterized as ATP-competitive and microtubule-noncompetitive, indicating that it interferes with the energy source for the motor protein's function. acs.org

Modulation of Protein Activity

The binding of these derivatives to their respective targets leads to a direct modulation of protein activity.

CCR2 Antagonists: By binding to CCR2, the (R)-3-aminopyrrolidine derivatives prevent the conformational changes necessary for receptor activation. nih.gov This inhibition blocks downstream signaling pathways that are normally initiated by chemokine binding. The effectiveness of these antagonists is often quantified by their IC50 values in functional assays such as chemotaxis and calcium flux. nih.gov

| Compound | CCR2b Binding IC50 (nM) | MCP-1-Induced Chemotaxis IC50 (nM) | Ca2+ Flux IC50 (nM) |

| Compound 71 | 3.2 | 0.83 | 7.5 |

Table 1: Potency of a representative CCR2b antagonist derivative in various functional assays. nih.gov

KIFC1 Inhibitors: The inhibitor AZ82 modulates the enzymatic activity of KIFC1. It inhibits the microtubule-stimulated ATPase activity of KIFC1, which is essential for its motor function. acs.org The potency of AZ82 is reflected in its low nanomolar inhibition constant (Ki). acs.orgmedchemexpress.com

| Compound | Target | Ki (nM) | IC50 (nM) |

| AZ82 | KIFC1 | 43 | 300 |

Table 2: Inhibitory constants of AZ82 against KIFC1. medchemexpress.com

Influence on Biological Processes

The modulation of protein activity by these derivatives has significant consequences for broader biological processes.

CCR2 Antagonists: The inhibition of CCR2 function by its antagonists disrupts monocyte chemotaxis, a key process in inflammatory responses. nih.govnih.gov This makes these compounds promising candidates for the treatment of inflammatory diseases.

KIFC1 Inhibitors: By inhibiting KIFC1, AZ82 disrupts the clustering of supernumerary centrosomes in cancer cells. This leads to multipolar spindle formation during mitosis, which in turn can trigger cell death in these cancerous cells. acs.org This targeted approach makes KIFC1 an attractive target for cancer therapy.

Computational Chemistry and Molecular Docking Studies

Computational methods, particularly molecular docking, have been instrumental in understanding the interactions between (R)-1-Cbz-3-aminopyrrolidine derivatives and their biological targets at a molecular level.

Ligand-Target Interactions

CCR2 Antagonists: Molecular docking studies have provided insights into the binding mode of CCR2 antagonists. These studies suggest that orthosteric inhibitors universally occupy an inactive-state-specific tunnel between the receptor's helices 1 and 7. nih.gov The stereochemistry of the pyrrolidine ring plays a critical role in establishing key interactions within this binding pocket. For instance, a chiral carbon in the 3'-position of the pyrrolidone can lead to a significant loss in activity due to the loss of a hydrogen bond. nih.gov

KIFC1 Inhibitors: For the KIFC1 inhibitor AZ82, docking studies have hypothesized its binding to the α4/α6 cleft of the motor domain, rather than the more common L5/α2/α3 pocket for other kinesin inhibitors. researchgate.net These computational models predict that upon binding of AZ82, specific residues within the cleft, namely Y409, L599, and F656, undergo significant movement to accommodate the inhibitor. researchgate.netresearchgate.net

Predicting Binding Affinities and Selectivity

Computational models are not only used to visualize interactions but also to predict the binding affinities and selectivity of new derivatives. By understanding the key interactions that contribute to high-affinity binding, researchers can design new molecules with improved potency. For CCR2 antagonists, for example, models can rationalize "activity cliffs," where small structural changes lead to dramatic shifts in binding affinity. nih.gov This predictive power accelerates the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.

Stereochemical Impact on Biological Activity

The spatial orientation of functional groups in drug molecules is a critical determinant of their interaction with biological targets, which are themselves chiral entities such as proteins and enzymes. For derivatives of this compound, the stereochemistry at the 3-position of the pyrrolidine ring is a key factor influencing their pharmacological profiles.

Enantiomeric Purity and Therapeutic Effectiveness

Enantiomeric purity, the measure of the presence of a single enantiomer in a sample, is of paramount importance for the therapeutic effectiveness of drugs derived from chiral building blocks like this compound. The presence of the unwanted enantiomer can lead to a variety of outcomes, ranging from reduced efficacy to off-target effects and even toxicity.

The therapeutic effect of a bioactive molecule is intrinsically linked to its enantiomeric purity. In many cases, one enantiomer (the eutomer) is responsible for the desired pharmacological activity, while the other (the distomer) may be inactive or contribute to undesirable side effects. Therefore, ensuring high enantiomeric purity is a critical quality attribute in the synthesis of active pharmaceutical ingredients. This is particularly relevant in the development of potent and selective drugs where the chiral center of the aminopyrrolidine core plays a direct role in binding to the target protein.

For instance, in the development of antagonists for the CC chemokine receptor 2 (CCR2), a target for inflammatory diseases, the (R)-configuration of the 3-aminopyrrolidine (B1265635) moiety has been identified as crucial for high-affinity binding. The synthesis of enantiomerically pure compounds is therefore essential to maximize the therapeutic benefit and minimize potential adverse reactions that could arise from the S-enantiomer.

Comparison of R- and S-Enantiomers in Biological Assays

Comparative biological assays of R- and S-enantiomers of 1-Cbz-3-aminopyrrolidine derivatives consistently demonstrate the critical nature of the stereocenter at the 3-position. The distinct spatial arrangement of the amino group dictates the ability of the molecule to form key interactions, such as hydrogen bonds and ionic bonds, within the binding site of a biological target.

A clear example of this stereochemical preference is observed in the development of inhibitors for dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose metabolism and a target for type 2 diabetes treatment. Structure-activity relationship (SAR) studies on a series of pyrrolidine amide derivatives have shown a strong preference for the (R)-enantiomer at the 3-position of the pyrrolidine ring for potent DPP-IV inhibition.

| Compound Class | Target | Key Finding |

| Pyrrolidine Amides | DPP-IV | The (R)-enantiomer at the 3-position of the pyrrolidine ring is crucial for potent inhibitory activity. |

| 3-Aminopyrrolidine Derivatives | CCR2b | The (R)-configuration of the 3-aminopyrrolidine core is a key determinant for high-affinity receptor binding and functional antagonism. nih.gov |

Similarly, in the context of CCR2b antagonists, extensive SAR studies have been conducted on the (R)-3-aminopyrrolidine series. These investigations led to the identification of highly potent antagonists, underscoring the importance of the (R)-stereochemistry for achieving nanomolar binding and functional activity. nih.gov The S-enantiomers, when synthesized and tested, typically exhibit significantly lower or no activity, highlighting the strict stereochemical requirements of the CCR2b binding pocket.

Another notable example is the kinesin motor protein KIFC1 inhibitor, AZ82, which is synthesized using (R)-(-)-1-Cbz-3-aminopyrrolidine. This inhibitor has shown promise in cancer therapy by inducing multipolar mitosis and apoptosis in prostate cancer cells. nih.gov The specific stereochemistry of the pyrrolidine core is essential for its inhibitory action on KIFC1.

These findings collectively emphasize that the (R)-configuration of the 3-aminopyrrolidine moiety is a privileged scaffold that provides the optimal orientation for substituents to engage with their biological targets effectively. The S-enantiomer, due to its different spatial arrangement, is often unable to achieve the same degree of complementarity, resulting in a significant loss of biological activity.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Purity Determination

Chromatography is a cornerstone for assessing the purity of chemical compounds by separating a mixture into its individual components. For a chiral compound like (R)-1-Cbz-3-Aminopyrrolidine hydrochloride, both achiral and chiral chromatographic methods are essential.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the chemical purity of this compound. The method separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.

Reversed-phase HPLC is commonly utilized for this purpose. In a typical setup, a C18 (octadecylsilyl) column serves as the nonpolar stationary phase. The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The carboxybenzyl (Cbz) group in the molecule contains a phenyl ring, which acts as a chromophore, allowing for detection using an ultraviolet (UV) detector, commonly at a wavelength of around 210nm. google.com The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all observed peaks, a process known as the area normalization method. google.com

For compounds lacking a strong chromophore, pre-column derivatization can be employed to attach a UV-active tag to the molecule, enhancing detection sensitivity. google.com

Table 1: Typical HPLC Parameters for Purity Analysis

| Parameter | Typical Condition | Purpose |

| Column | C18, Reversed-Phase | Separation based on polarity. |

| Mobile Phase | Water/Methanol or Water/Acetonitrile Gradient | Elution of the compound from the column. |

| Flow Rate | 0.8 - 1.0 mL/min | Controls the speed of the separation. google.com |

| Column Temp. | 25 °C | Ensures reproducible retention times. google.com |

| Detection | UV at 210 nm | Quantifies the compound based on UV absorbance. google.com |

| Injection Vol. | 10 µL | Introduction of the sample into the HPLC system. google.com |

While HPLC is excellent for chemical purity, assessing enantiomeric purity requires chiral separation techniques. Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful, efficient, and environmentally friendly alternative to traditional chiral HPLC. chromatographyonline.comselvita.comchromatographyonline.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.com

The advantages of SFC include higher flow rates without a loss of efficiency, leading to faster analysis times, and reduced consumption of organic solvents, aligning with green chemistry principles. chromatographyonline.comselvita.com The separation of enantiomers is achieved using a chiral stationary phase (CSP). For chiral amines, cyclofructan-based CSPs have been shown to be effective. chromatographyonline.com The mobile phase is typically composed of supercritical CO2 and a polar organic modifier like methanol or ethanol, often with acidic or basic additives to improve peak shape and resolution. chromatographyonline.com SFC is highly effective for both analytical-scale purity checks and larger-scale preparative separations to isolate the desired enantiomer. selvita.comtheanalyticalscientist.com

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating and confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure determination.

¹H NMR: A proton NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl group, and the protons on the pyrrolidine (B122466) ring.

¹³C NMR: A carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. Signals corresponding to the carbonyl carbon of the Cbz group, the aromatic carbons, the benzylic carbon, and the carbons of the pyrrolidine ring would be observed, confirming the carbon skeleton.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule. researchgate.net

NMR can also be utilized to assess enantiomeric purity through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). acs.org The reaction of the chiral amine with a CDA creates a pair of diastereomers, which will exhibit distinct and separate signals in the NMR spectrum. acs.orgrsc.org The ratio of the integrals of these signals provides a direct measure of the enantiomeric excess (e.e.). rsc.org

Table 2: Predicted ¹H NMR Chemical Shift Ranges

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |

| Benzylic (CH₂) | ~5.1 | Singlet |

| Pyrrolidine Ring (CH, CH₂) ** | 1.8 - 4.0 | Multiplets |

| Amine (NH₂) ** | Variable | Broad Singlet |

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight of the compound and confirm its molecular formula. pschemicals.com In this technique, the compound is ionized, typically using a soft ionization method like Electrospray Ionization (ESI), which minimizes fragmentation. The mass spectrometer then measures the mass-to-charge ratio (m/z) of the resulting ions. For (R)-1-Cbz-3-Aminopyrrolidine, analysis in positive ion mode would detect the protonated molecule [M+H]⁺. The measured m/z value is compared against the calculated exact mass of the compound to confirm its identity. nih.gov

Calculated Molecular Weight (Free Base): 220.27 g/mol chemimpex.comsigmaaldrich.com

Expected [M+H]⁺ ion: m/z ≈ 221.13

Determination of Optical Purity

Ensuring the enantiomeric purity of a chiral compound is paramount. Optical purity, often expressed as enantiomeric excess (e.e.), is a measure of the degree to which one enantiomer is present in excess of the other. nih.gov Several advanced methods are used for this critical determination.

Chiral Chromatography (HPLC and SFC): As discussed in section 5.1.2, chromatography with a chiral stationary phase is the most direct and widely used method for separating and quantifying enantiomers. The area under the curve for each enantiomer's peak is integrated, and the e.e. is calculated from these values.

NMR Spectroscopy with Chiral Auxiliaries: This method, detailed in section 5.2.1, involves creating diastereomers that can be distinguished by NMR. acs.org It is a robust technique that does not require the physical separation of the enantiomers. bohrium.com

Fluorescence Spectroscopy: Advanced methods include fluorescence-based assays where the enantiomers of a chiral amine self-assemble with other components to form fluorescent diastereomeric complexes. nih.gov Each diastereomer exhibits a distinct fluorescence intensity or wavelength, allowing for the determination of the enantiomeric ratio with high sensitivity. nih.gov

Circular Dichroism (CD) Spectroscopy: This technique can be used to determine the e.e. of chiral amines by forming complexes that exhibit a CD signal. researchgate.net By constructing calibration curves with samples of known enantiomeric composition, the e.e. of an unknown sample can be determined. researchgate.net

Table 3: Comparison of Methods for Optical Purity Determination

| Method | Principle | Advantages |

| Chiral SFC/HPLC | Physical separation of enantiomers on a chiral stationary phase. | Direct quantification, high accuracy, widely applicable. |

| NMR with Chiral Auxiliaries | Formation of diastereomers with distinct NMR signals. | No physical separation needed, accurate quantification. acs.orgbohrium.com |

| Fluorescence Spectroscopy | Formation of fluorescent diastereomeric complexes. | High sensitivity, suitable for high-throughput screening. nih.gov |

| Circular Dichroism (CD) | Measurement of differential absorption of circularly polarized light by chiral complexes. | Sensitive technique, can determine absolute configuration. researchgate.net |

Optical Rotation Measurements

Optical rotation is a critical analytical technique used to characterize chiral molecules such as this compound. This method relies on the ability of a chiral compound to rotate the plane of plane-polarized light. pharmaguideline.comwikipedia.org The direction and magnitude of this rotation are unique physical properties of a molecule's specific enantiomeric form, making polarimetry an indispensable tool for confirming stereochemical identity and assessing enantiomeric purity. numberanalytics.comrudolphresearch.com

The primary value derived from polarimetry is the specific rotation, [α], which is a standardized measure of a compound's optical activity. chemistrysteps.com It is calculated from the observed rotation, taking into account the concentration of the sample, the path length of the light, and specific experimental conditions like temperature and the wavelength of the light source (commonly the sodium D-line, 589 nm). numberanalytics.comwikipedia.orgmasterorganicchemistry.com For pharmaceutical ingredients and chiral building blocks, ensuring the correct enantiomeric form is present is crucial, as different enantiomers can exhibit vastly different biological activities. drawellanalytical.com

Detailed research findings for the stereoisomers of 1-Cbz-3-Aminopyrrolidine demonstrate the expected relationship between enantiomers: they rotate plane-polarized light to an equal extent but in opposite directions. optica.org The (R)-enantiomer is levorotatory (rotates light to the left, indicated by a negative sign), while the (S)-enantiomer is dextrorotatory (rotates light to the right, indicated by a positive sign). A 50:50 mixture of both enantiomers, known as a racemic mixture, will exhibit no net optical rotation because the opposing rotations of the two enantiomers cancel each other out. wikipedia.orgsaskoer.ca

The specific rotation values for the enantiomers of 1-Cbz-3-aminopyrrolidine are presented below.

| Compound Name | Specific Rotation ([α]20D) | Conditions |

|---|---|---|

| (R)-(-)-1-Cbz-3-aminopyrrolidine | -2° to -4° | c = 1 in Methanol |

| (S)-(+)-1-Cbz-3-aminopyrrolidine | +2° to +4° | c = 1 in Methanol |

This data is instrumental in calculating the enantiomeric excess (e.e.) of a sample, which quantifies its purity. The e.e. is determined by comparing the measured specific rotation of a sample to the known specific rotation of the pure enantiomer. numberanalytics.com This assessment ensures that the compound meets the stringent stereochemical purity requirements for its use in further chemical syntheses.

Future Directions and Emerging Research Areas

Exploration in Neglected Tropical Diseases and Emerging Pathogens

The pyrrolidine (B122466) scaffold is a well-established feature in many biologically active compounds, and its derivatives are increasingly being investigated as potential treatments for Neglected Tropical Diseases (NTDs). tandfonline.comnih.gov NTDs, such as leishmaniasis and Human African Trypanosomiasis (sleeping sickness), affect over a billion people worldwide, yet suffer from a lack of effective and safe treatments. nih.govnih.gov The chiral nature of (R)-1-Cbz-3-aminopyrrolidine hydrochloride makes it a valuable starting material for creating stereochemically defined molecules, a critical aspect of modern drug design aimed at maximizing efficacy and minimizing off-target effects.

Research has demonstrated that pyrrolidine-based compounds can be repurposed and optimized to target essential pathways in parasites. For instance, certain pyrrolidine derivatives have been identified as potential hit compounds against Leishmania donovani, the parasite responsible for visceral leishmaniasis. tandfonline.comnih.gov Another study explored pyrrolidine analogues as inhibitors of trypanosomal phosphodiesterase B1 (TbrPDEB1), an essential enzyme in Trypanosoma brucei, the causative agent of sleeping sickness. nih.gov

The utility of this compound in this context lies in its role as a versatile intermediate. chemimpex.com It allows for the systematic synthesis of libraries of novel, chiral small molecules that can be screened against a panel of pathogens responsible for NTDs and other emerging infectious diseases. The primary amino group and the protected pyrrolidine ring provide two distinct points for chemical modification, enabling the generation of diverse molecular architectures to probe parasite biology and identify new therapeutic leads.

| Potential Pathogen Target | Disease | Rationale for Exploration |

|---|---|---|

| Leishmania donovani | Visceral Leishmaniasis | Pyrrolidine-based analogs have shown activity against promastigotes. tandfonline.comnih.gov |

| Trypanosoma brucei | Human African Trypanosomiasis | Pyrrolidine derivatives have been assessed as inhibitors of essential parasite enzymes like TbrPDEB1. nih.gov |

| Emerging Viruses | Various Viral Diseases | The pyrrolidine ring is a key component in several antiviral drugs, such as those for Hepatitis C, making it a valuable scaffold for new antiviral agents. mdpi.com |

Applications in Advanced Materials and Nanotechnology

Beyond pharmaceuticals, the unique stereochemistry of chiral pyrrolidine derivatives presents opportunities in advanced materials and nanotechnology. Molecular chirality is a key factor in creating materials with specific optical, electronic, and catalytic properties. nih.govmdpi.com The incorporation of building blocks like this compound into larger structures can impart chirality from the molecular to the macroscopic level.

Emerging research areas include the synthesis of:

Chiral Hybrid Materials: A new class of chiral mesoporous hybrid materials has been synthesized using pyrrolidine units integrated into a siliceous framework. nih.gov These materials act as excellent heterogeneous and recyclable catalysts for asymmetric chemical reactions, demonstrating high stereocontrol. nih.gov The defined structure and porosity of such materials are crucial for applications in enantioselective separations and catalysis.

Metal-Organic Frameworks (MOFs): Chiral pyrrolidine-based ligands have been used to construct MOFs. bohrium.comresearchgate.net These crystalline, porous materials have applications in asymmetric catalysis, chiral sensing, and enantiomeric separation. researchgate.net The defined cavities and channels within the MOF structure, decorated with chiral pyrrolidine units, can create a chiral environment that mimics the active sites of enzymes. researchgate.net

Chiral Polymers: The controlled assembly of chiral monomers can lead to polymers with helical structures and unique chiroptical properties. mdpi.com Such polymers are of interest for applications in chiral recognition, liquid crystal displays, and spintronics. The pyrrolidine unit can serve as a rigid, chiral core to guide the formation of these complex supramolecular structures.

| Material Type | Potential Application | Role of the Chiral Pyrrolidine Scaffold |

|---|---|---|

| Chiral Mesoporous Hybrids | Asymmetric Catalysis, Enantioselective Separations | Acts as a fixed chiral active site within a stable, porous inorganic framework. nih.gov |

| Metal-Organic Frameworks (MOFs) | Chiral Sensing, Asymmetric Photocatalysis | Forms the chiral organic linker that dictates the framework's structure and enantioselective properties. bohrium.comresearchgate.net |

| Covalent-Organic Frameworks (COFs) | Heterogeneous Catalysis under Harsh Conditions | Provides a stable, chiral building block for robust, crystalline porous polymers. bohrium.com |

Development of Sustainable and Greener Synthetic Routes

The pharmaceutical and chemical industries are under increasing pressure to adopt more environmentally friendly manufacturing processes. Green chemistry principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. reachemchemicals.comworldpharmatoday.com The synthesis of chiral intermediates like this compound is an area ripe for the application of these principles.

Future research will likely focus on several key areas to develop greener synthetic routes:

Biocatalysis: The use of enzymes to perform chemical reactions offers high selectivity under mild, aqueous conditions, significantly reducing waste and energy consumption. worldpharmatoday.commdpi.com Engineered enzymes, such as evolved cytochrome P450s, have been developed to construct chiral pyrrolidines via novel C-H amination reactions, offering a direct and efficient synthetic pathway. nih.gov

Renewable Feedstocks: Traditional synthetic routes often rely on petroleum-based starting materials. Research is moving towards utilizing biomass-derived aldehydes and ketones as precursors for pharmaceutical intermediates, which can be converted to amines through catalytic reductive amination. acs.org

Solvent Reduction: A key principle of green chemistry is to minimize or eliminate the use of organic solvents. mdpi.com This can be achieved through solvent-free reactions or by switching to greener solvents like water or bio-derived options such as ethanol. mdpi.comacs.org

Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, improved safety, and reduced solvent usage compared to traditional batch processing. worldpharmatoday.com This technology is particularly suitable for optimizing the synthesis of pharmaceutical intermediates on an industrial scale.

| Green Chemistry Principle | Application to Synthesis | Potential Benefit |

|---|---|---|

| Use of Catalysis (Biocatalysis) | Employing engineered enzymes for stereoselective C-N bond formation. nih.gov | High enantioselectivity, mild reaction conditions, reduced waste. |

| Use of Renewable Feedstocks | Synthesizing pyrrolidine precursors from biomass-derived materials. acs.org | Reduced reliance on fossil fuels, improved sustainability. |